molecular formula C13H10ClNO B3031541 2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone CAS No. 465514-65-2

2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone

Cat. No. B3031541
CAS RN: 465514-65-2
M. Wt: 231.68 g/mol
InChI Key: FDARMWFRSMPFOA-UHFFFAOYSA-N
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Description

The compound "2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone" is a chlorinated aromatic ketone with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated aromatic compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of chlorinated aromatic ketones typically involves the use of chlorobenzene derivatives as starting materials. For instance, "2-Chloro-1-(4-chlorophenyl) ethanone" was synthesized from chlorobenzene and chloroacetyl chloride under the catalysis of aluminum chloride, yielding an 87% product . This suggests that a similar approach could be used for the synthesis of "2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone," potentially involving a chloroacetyl chloride and a suitable pyridine derivative.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic ketones can be complex, with various substituents affecting the overall geometry and electronic distribution. For example, a combined experimental and theoretical analysis of a chlorophenyl-pyrazole derivative revealed insights into its equilibrium geometry and vibrational wavenumbers . Similarly, a penta-substituted pyrrole derivative's structure was elucidated using spectroscopic techniques and confirmed by X-ray diffraction . These studies indicate that detailed structural analysis of "2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone" would likely involve a combination of spectroscopic methods and theoretical calculations.

Chemical Reactions Analysis

Chlorinated aromatic ketones can undergo various chemical reactions, including cycloadditions and eliminations. For instance, photoadducts of 2-pyrones with chloroethylenes underwent dehydrochlorination to yield ethenyl and ethynyl derivatives . This demonstrates the reactivity of chlorinated aromatic compounds under certain conditions, which could be relevant for understanding the reactivity of "2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone."

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic ketones are influenced by their molecular structure. The vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties of a chlorophenyl-pyrazole derivative were studied to understand its electronic properties . Additionally, the corrosion inhibition properties of a pyrrole derivative on steel surfaces were investigated, showing the compound's potential as a protective agent . These studies suggest that "2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone" may also exhibit unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Synthesis and Chemical Interactions

  • The compound has been utilized in the synthesis of various heterocycles, including isoflavone, diaryl isoxazole, diaryl pyrazoles, and diaryl-substituted 2-aminopyrimidine, showcasing its versatility in chemical reactions (Moskvina, Shilin & Khilya, 2015).
  • It has also been a key intermediate in the synthesis of Etoricoxib, a COX-2 inhibitor used for treating pain and inflammation, reflecting its importance in pharmaceutical synthesis (Pan Hai-ya, 2012).

Catalysis and Material Science

  • The compound was part of a catalytic system for the polymerization of ethylene, indicating its potential application in material science and polymer chemistry (Fernandes et al., 2002).

Bioactive Compound Synthesis

  • A derivative of the compound demonstrated anti-tubercular activity, highlighting its potential as a scaffold for developing novel therapeutics (Manikannan et al., 2010).
  • It has been involved in biotransformation processes for synthesizing chiral intermediates of Miconazole, an antifungal agent, showcasing its application in stereoselective synthesis (Miao et al., 2019).

properties

IUPAC Name

2-(2-chlorophenyl)-1-pyridin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-4-2-1-3-11(12)9-13(16)10-5-7-15-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDARMWFRSMPFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394364
Record name 2-(2-chlorophenyl)-1-(4-pyridinyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(4-pyridinyl)-1-ethanone

CAS RN

465514-65-2
Record name 2-(2-chlorophenyl)-1-(4-pyridinyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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